molecular formula C11H13N3 B13151165 1-Benzyl-N-methyl-1H-imidazol-2-amine

1-Benzyl-N-methyl-1H-imidazol-2-amine

Cat. No.: B13151165
M. Wt: 187.24 g/mol
InChI Key: AHXNSRMOLDVEGX-UHFFFAOYSA-N
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Description

1-Benzyl-N-methyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-methyl-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that ensure high yields and purity. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and the use of catalysts like zinc chloride .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: tert-Butylhydroperoxide as an oxidant.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Benzyl halides and other alkylating agents.

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkylated imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-N-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, including the disruption of metabolic pathways and the inhibition of cell proliferation.

Comparison with Similar Compounds

  • 1-Benzyl-2-methyl-1H-imidazole
  • 1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • (1-Methyl-1H-imidazol-2-yl)-(3-methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-yl)-methanone

Uniqueness: 1-Benzyl-N-methyl-1H-imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-benzyl-N-methylimidazol-2-amine

InChI

InChI=1S/C11H13N3/c1-12-11-13-7-8-14(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,12,13)

InChI Key

AHXNSRMOLDVEGX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN1CC2=CC=CC=C2

Origin of Product

United States

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